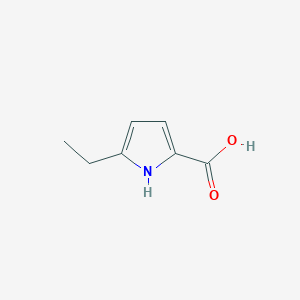

5-ethyl-1H-pyrrole-2-carboxylic acid

Description

Overview of Pyrrole (B145914) Carboxylic Acids within Heterocyclic Chemistry

Pyrroles are five-membered aromatic heterocycles containing a single nitrogen atom. uop.edu.pk Their derivatives are integral components of many naturally occurring and synthetic compounds, including vital biological molecules like heme, chlorophyll, and vitamin B12. Pyrrole carboxylic acids, which feature one or more carboxyl groups (-COOH) attached to the pyrrole ring, are a significant subclass of these derivatives. guidechem.com

These compounds serve as crucial intermediates in fine chemical production and have found applications in medicine, agriculture, and materials science. guidechem.com The position of the carboxylic acid group on the pyrrole ring significantly influences the molecule's chemical reactivity and physical properties. The two primary monocarboxylic acid derivatives are pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid. wikipedia.orgnih.gov Pyrrole-2-carboxylic acid is typically a colorless to pale yellow solid that is soluble in water and exhibits acidic properties. guidechem.com The pyrrole ring itself can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of a diverse array of derivatives. uop.edu.pkslideshare.net

Significance of the Pyrrole-2-carboxylic Acid Motif in Synthetic and Medicinal Chemistry

The pyrrole-2-carboxylic acid motif is a particularly valuable scaffold in the fields of synthetic and medicinal chemistry. guidechem.com It serves as a key pharmacophore, which is the essential part of a molecule's structure responsible for its biological activity. nih.gov This motif is a common fragment found in bioactive marine natural products and synthetic compounds. researchgate.net

In medicinal chemistry, derivatives of pyrrole-2-carboxylic acid have demonstrated notable potential. For instance, certain pyrrole-2-carboxylate derivatives have been synthesized and evaluated for their antibacterial activity against Mycobacterium tuberculosis. nih.gov Furthermore, the pyrrole-2-carboxamide scaffold, derived from the carboxylic acid, is the basis for developing inhibitors that target drug-resistant tuberculosis. nih.gov Research has shown that modifications to the pyrrole ring and the carboxamide group can significantly enhance anti-TB activity. nih.gov Beyond antibacterial applications, the broader pyrrole structure is found in commercially successful drugs like the anti-inflammatory Ketorolac and the blockbuster lipid-lowering drug Atorvastatin.

In synthetic chemistry, the pyrrole-2-carboxylic acid moiety is a versatile building block. Its ethyl ester is readily prepared from pyrrole and serves as a precursor for a variety of other derivatives. wikipedia.orgorgsyn.org The carboxylic acid group can be converted into esters, amides, and other functional groups, providing a gateway to complex molecular architectures. orgsyn.org The development of efficient synthetic routes, including those utilizing enzymatic catalysis or iron-containing catalysts, underscores the ongoing importance of these compounds in chemical research. rsc.orgresearchgate.net

Contextualizing 5-Ethyl-1H-pyrrole-2-carboxylic Acid within the Broader Pyrrole Derivative Landscape

This compound is a specific derivative of the parent pyrrole-2-carboxylic acid structure. It is distinguished by the presence of an ethyl group (-CH₂CH₃) at the 5-position of the pyrrole ring. While extensive research dedicated solely to this exact molecule is not widely documented, its chemical significance can be understood by considering the foundational pyrrole-2-carboxylic acid core and the influence of the ethyl substituent.

In drug discovery and materials science, the strategic placement of alkyl groups like ethyl is a common method for fine-tuning a molecule's properties. The addition of an ethyl group can impact factors such as:

Lipophilicity: Increasing the nonpolar character of the molecule, which can affect its solubility and ability to cross biological membranes.

Steric Profile: The size and shape of the ethyl group can influence how the molecule interacts with biological targets like enzymes or receptors.

Metabolic Stability: The presence of the ethyl group can alter how the compound is metabolized in the body.

The synthesis of substituted pyrroles is a well-established area of organic chemistry. For example, the related compound ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate has been synthesized, indicating that the introduction of an ethyl group at the 5-position is a feasible synthetic transformation. chemsynthesis.com Similarly, the properties of the closely related 5-Ethyl-1H-pyrrole-2-carbaldehyde are known, providing insight into the physicochemical characteristics of 5-substituted pyrroles. sigmaaldrich.com Therefore, this compound represents a logical and potentially valuable target for synthesis and evaluation in various research contexts, building upon the established importance of the pyrrole-2-carboxylic acid scaffold.

Data Tables

Table 1: Physicochemical Properties of Pyrrole-2-carboxylic Acid and a Related Derivative

This table provides key identifiers and properties for the parent compound, Pyrrole-2-carboxylic acid, and a structurally related aldehyde.

| Property | Pyrrole-2-carboxylic acid | 5-Ethyl-1H-pyrrole-2-carbaldehyde |

| Molecular Formula | C₅H₅NO₂ | C₇H₉NO |

| Molar Mass | 111.10 g/mol | 123.15 g/mol |

| Appearance | White solid | Solid |

| Melting Point | 206 °C (403 °F; 479 K) | Not specified |

| CAS Number | 634-97-9 | Not specified |

| PubChem CID | 12473 | 329776889 (Substance ID) |

Data sourced from multiple references. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSDXYWZVXGILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609702 | |

| Record name | 5-Ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630128-54-0 | |

| Record name | 5-Ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Scaffold Modification Strategies for 5 Ethyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Esterification and Hydrolytic Interconversions of Pyrrole-2-carboxylic Acids

The carboxylic acid moiety of pyrrole-2-carboxylic acids is readily converted into esters, which can serve as protecting groups or as intermediates for further reactions. The reverse reaction, hydrolysis, regenerates the carboxylic acid.

Esterification of pyrrole-2-carboxylic acids can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. libretexts.org Alternatively, more facile methods involve the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride using reagents like thionyl chloride or oxalyl chloride. orgsyn.org This intermediate then readily reacts with an alcohol to form the desired ester. A versatile synthesis of various pyrrole-2-carboxylic acid esters can be achieved by reacting 2-pyrrolyl trichloromethyl ketone with different alcohols. orgsyn.org

Hydrolysis, the cleavage of the ester back to the carboxylic acid and alcohol, can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org This process involves the reaction of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce the carboxylate salt and the alcohol. libretexts.org Subsequent acidification protonates the salt to yield the final carboxylic acid.

Table 1: Summary of Esterification and Hydrolysis Reactions

| Reaction | Reagents | Conditions | Products | Key Feature |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat | Ethyl Ester + H₂O | Reversible equilibrium libretexts.org |

Amidation Reactions and Pyrrole (B145914) Carboxamide Synthesis

The pyrrole carboxamide moiety is a significant structural feature in numerous biologically active compounds, including a class of marine natural products known as the oroidin (B1234803) alkaloids. rsc.orgrsc.org

The direct conversion of 5-ethyl-1H-pyrrole-2-carboxylic acid to its corresponding amides requires the activation of the carboxylic acid. This is typically accomplished using coupling agents that facilitate the formation of an amide bond with a primary or secondary amine. google.com Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net More modern and highly efficient coupling agents, such as cyclic alkyltriphosphonate anhydrides (e.g., T3P®), have also been employed for the amidation of pyrrole carboxylate compounds. google.com Another strategy involves converting the carboxylic acid into a highly reactive intermediate, such as an acyl chloride or by using 2-(trichloroacetyl)pyrroles, which act as effective acylating agents for amines. orgsyn.orgrsc.org

Table 2: Common Coupling Agents for Pyrrole Carboxamide Synthesis

| Coupling Agent | Abbreviation | Typical Co-reagent | Byproducts |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | HOBt, DMAP | Soluble urea |

| Dicyclohexylcarbodiimide | DCC | HOBt | Insoluble dicyclohexylurea (DCU) |

| Propanephosphonic Acid Anhydride | T3P® | Pyridine, Et₃N | Phosphate salts |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Et₃N, DIPEA | Hexamethylphosphoramide (HMPA) |

The pyrrole-2-carboxamide unit is a cornerstone of the pyrrole-imidazole alkaloids (PIAs), a large family of marine-derived natural products that includes oroidin. rsc.orgnih.gov The total synthesis of these complex molecules often hinges on the effective formation of the amide bond between a pyrrole carboxylic acid fragment and an aminoimidazole-containing moiety. rsc.org Synthetic strategies frequently involve the coupling of a pre-synthesized, and often halogenated, pyrrole-2-carboxylic acid (or its activated form) with the amine portion of the imidazole (B134444) heterocycle. rsc.org The use of activated pyrrole species like 2-(trichloroacetyl)pyrroles is particularly effective as they react smoothly with the unprotected 2-aminoimidazole nucleus to form the critical amide linkage. rsc.org

Halogenation Strategies for Novel Pyrrole Building Blocks

Introducing halogen atoms onto the pyrrole ring is a powerful strategy for creating novel building blocks for medicinal chemistry and materials science. nih.govnih.gov The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic halogenation.

The halogenation of ethyl 5-alkyl-1H-pyrrole-2-carboxylates can be achieved with various reagents. For instance, chlorination can be performed using N-chlorosuccinimide (NCS). nih.gov Fluorination has been successfully carried out using electrophilic fluorinating agents like Selectfluor. nih.govacs.org These reactions provide access to halogen-doped pyrrole building blocks that are precursors to potent bioactive compounds. nih.gov Another approach is decarboxylative halogenation, where a carboxylic acid is replaced by a halogen. For example, heating pyrrole-2-carboxylic acid with iodine and potassium iodide can lead to iodopyrroles. acs.org

Table 3: Reagents for the Halogenation of Pyrrole Scaffolds

| Halogenation Type | Reagent | Abbreviation | Typical Position of Substitution |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide | NCS | C4-position nih.gov |

| Bromination | N-Bromosuccinimide | NBS | C4-position |

| Iodination | Iodine / Potassium Iodide | I₂ / KI | Varies, can lead to decarboxylation acs.org |

| Fluorination | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | C4-position nih.govacs.org |

Introduction of Alkyl, Nitro, and Sulfonyl Substituents for Structural Diversification

Further diversification of the pyrrole scaffold can be achieved by introducing alkyl, nitro, and sulfonyl groups onto the ring.

Alkylation : While classical Friedel-Crafts alkylation can be challenging with pyrroles due to their propensity to polymerize under strongly acidic conditions, modern methods offer greater control. Palladium-catalyzed C-H activation provides a route for the selective alkylation of the pyrrole core, even in electron-deficient systems. jiaolei.group

Nitration : Nitration of pyrroles must be conducted under carefully controlled, mild conditions to avoid degradation of the sensitive ring. Reagents such as acetyl nitrate (B79036) are often used at low temperatures. The position of nitration is directed by the existing substituents on the ring.

Sulfonylation : The introduction of a sulfonyl group typically occurs at the pyrrole nitrogen (N-sulfonylation). This is achieved by deprotonating the pyrrole N-H with a base (e.g., KOH, NaH) followed by reaction with a sulfonyl chloride (e.g., tosyl chloride). rsc.org

Table 4: Reagents for Pyrrole Ring Substitution

| Substitution | Reagent Class | Example Reagent | Target Position |

|---|---|---|---|

| Alkylation | Alkyl Halide with Pd Catalyst | R-X, Pd(OAc)₂ | C5-position jiaolei.group |

| Nitration | Nitrating Agent | Acetyl nitrate (CH₃COONO₂) | Ring Carbon (e.g., C4) |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Pyrrole Nitrogen (N1) rsc.org |

Design and Application of Pyrrole-Based Peptidomimetic Constrained Scaffolds

The rigid and planar geometry of the pyrrole ring makes it an ideal scaffold for the design of peptidomimetics. These are molecules designed to mimic the structure and function of peptides, but with improved properties such as stability and cell permeability. researchgate.net

Pyrrole-based amino acids, such as derivatives of 5-(aminomethyl)pyrrole-2-carboxylic acid, have been developed as conformationally constrained surrogates for dipeptide units like Gly-ΔAla. researchgate.net By incorporating these pyrrole-based units into a peptide sequence, it is possible to enforce specific secondary structures, such as β-turns or hairpins. researchgate.net This conformational restriction is a key strategy in drug design, particularly for developing inhibitors of protein-protein interactions (PPIs). nih.gov For example, tetrasubstituted pyrrole derivatives have been designed to mimic the hydrophobic residues of an α-helix, enabling them to disrupt critical PPIs in pathways related to cancer. nih.gov

Table 5: Pyrrole Scaffolds in Peptidomimetics

| Pyrrole-Based Unit | Peptide Structure Mimicked | Application | Reference |

|---|---|---|---|

| 5-(Aminomethyl)pyrrole-2-carboxylic acid | Gly-ΔAla dipeptide isostere | Induction of β-turns and hairpins | researchgate.net |

| Tetrasubstituted pyrrole-2-carboxamide | α-Helix hydrophobic face (i, i+4, i+7 residues) | Inhibition of Protein-Protein Interactions (PPIs) | nih.gov |

Biological Activities and Pharmacological Potential of 5 Ethyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Modulation of Molecular Targets: Enzymes, Receptors, and Proteins

The therapeutic effects of 5-ethyl-1H-pyrrole-2-carboxylic acid derivatives are rooted in their ability to interact with and modulate the function of specific biological macromolecules. Research has identified several key molecular targets, including enzymes, protein receptors, and structural proteins, that are crucial to the pathogenesis of various diseases.

Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for moving mycolic acids, a key component of the mycobacterial cell wall. By inhibiting MmpL3, these compounds disrupt cell wall synthesis, leading to anti-tuberculosis activity. nih.gov Structure-activity relationship (SAR) studies have shown that the presence of hydrogen on the pyrrole (B145914) and carboxamide groups is crucial for this inhibitory activity. nih.gov

In the context of viral infections, certain pyrrole-scaffold inhibitors are recognized as Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs). nih.gov These molecules, including compounds like JNJ-6379 and GLP-26, function by binding to the HBV core protein. nih.gov This interaction is primarily driven by hydrophobic forces and specific hydrogen bonds with amino acid residues, such as L140 in chain B of the protein, which disrupts the proper assembly of the viral capsid. nih.gov

Furthermore, other pyrrole derivatives have been investigated as inhibitors of DNA gyrase and topoisomerase IV (specifically the GyrB/ParE subunits), enzymes that are vital for bacterial DNA replication. nih.gov A dichlorinated methyl-pyrrole-carboxamide derivative, for instance, has shown exceptional inhibitory activity against the gyrase of Staphylococcus aureus. nih.gov

Antimicrobial and Anti-Infective Research

The structural versatility of the pyrrole ring has made its derivatives a fertile ground for the discovery of new antimicrobial agents, with activity documented against a spectrum of pathogens, including those resistant to existing drugs.

Derivatives of pyrrole-2-carboxylic acid have demonstrated significant antibacterial efficacy. For example, certain pyrrolamide derivatives show potent activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such compound exhibited a minimum inhibitory concentration (MIC) of 0.008 μg/mL against S. aureus. nih.gov Another lead compound, a thiazole-carboxamide derivative of pyrrole, has shown broad-spectrum activity against over one hundred multidrug-resistant and non-multidrug-resistant strains of Acinetobacter baumannii. nih.gov

Research into 5-oxopyrrolidine derivatives has also yielded promising results. Compound 21, which features a 5-nitrothiophene substituent, displayed selective and potent antimicrobial activity against multidrug-resistant S. aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov

| Compound Type | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| Pyrrolamide Derivative | Staphylococcus aureus | MIC: 0.008 μg/mL | nih.gov |

| Thiazole-Carboxamide Pyrrole Derivative | Acinetobacter baumannii (MDR strains) | MIC range: 1–4 μg/mL | nih.gov |

| 5-Oxopyrrolidine Derivative (Compound 21) | Multidrug-Resistant S. aureus | Promising selective activity | nih.gov |

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation. Inhibiting QS is a novel strategy to combat bacterial infections without exerting direct bactericidal pressure, which may slow the development of resistance.

1H-pyrrole-2,5-dicarboxylic acid (PT22), a natural compound isolated from an endophytic fungus, has been identified as a potent QS inhibitor against Pseudomonas aeruginosa. nih.govnih.gov Studies have shown that PT22 significantly reduces the production of QS-controlled virulence factors like pyocyanin (B1662382) and rhamnolipid and inhibits biofilm formation. nih.govfrontiersin.org At a molecular level, PT22 downregulates the expression of key QS-related genes, including lasI, lasR, rhlI, rhlR, and pqsR. nih.govfrontiersin.org

Crucially, when used in combination with conventional antibiotics such as gentamycin or piperacillin, PT22 acts as an "antibiotic accelerant," significantly enhancing their efficacy in eradicating biofilms. nih.govnih.gov For instance, the combination of gentamycin and PT22 resulted in a 70.45% reduction in viable biofilm cells, a significant improvement over either agent alone. nih.govfrontiersin.org

| Activity | Finding | Source |

|---|---|---|

| Virulence Factor Reduction | Decreases production of pyocyanin and rhamnolipid | nih.govfrontiersin.org |

| Biofilm Inhibition | Reduces biomass by up to 64.74% at 1.00 mg/mL | frontiersin.org |

| Gene Expression | Downregulates key QS genes (las and rhl systems) by over 70% | nih.govfrontiersin.org |

| Antibiotic Synergy | Significantly enhances biofilm eradication by gentamycin and piperacillin | nih.govnih.govfrontiersin.org |

Tuberculosis remains a major global health challenge, exacerbated by the rise of multidrug-resistant (MDR) strains. Pyrrole-2-carboxylate and its amide derivatives have shown significant promise as novel antituberculosis agents. nih.govnih.gov A notable example is ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), which was found to have a MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov

As mentioned previously, a key mechanism for these compounds is the inhibition of MmpL3. nih.gov Structure-guided design has led to the synthesis of pyrrole-2-carboxamides with potent anti-TB activity, with some compounds showing MIC values below 0.016 μg/mL and low cytotoxicity. nih.gov Additionally, 1,5-diaryl-2-ethyl pyrrole derivatives have been designed and synthesized, with some compounds proving highly active against M. tuberculosis. nih.gov

The pyrrole scaffold is a key component in a class of antiviral agents known as HBV Capsid Assembly Modulators (CAMs). nih.gov Chronic Hepatitis B is a persistent viral infection that can lead to severe liver disease. CAMs represent a promising therapeutic strategy by targeting the viral capsid, a protein shell essential for viral replication and stability.

Pyrrole-scaffold inhibitors bind to the HBV core protein, inducing allosteric changes that lead to the formation of non-functional or aberrant capsids. nih.gov This prevents the encapsidation of the viral genome and disrupts the viral life cycle. Computational modeling and molecular dynamics simulations have provided detailed insights into the binding interactions, highlighting the importance of the pyrrole core for hydrophobic interactions within the binding pocket of the protein. nih.gov Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block for a drug candidate against HBV. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is an underlying factor in many diseases. Pyrrole derivatives have been shown to possess anti-inflammatory and immunomodulatory properties, primarily through the modulation of key inflammatory pathways and mediators. mdpi.com

Research has demonstrated that certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6. nih.gov The anti-inflammatory effects of some pyrrole-2-carboxaldehyde derivatives were linked to their ability to inhibit the phosphorylation of p38 and p65, key signaling proteins in inflammatory pathways, without affecting the ERK1/2 and JNK pathways. nih.gov

Furthermore, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds have shown that their potency is linked to the steric and hydrogen-bonding properties of their substituents. nih.gov The search for new anti-inflammatory drugs with fewer side effects than traditional NSAIDs has driven interest in pyrrole compounds that can selectively inhibit enzymes like COX-2 or modulate cytokine production. mdpi.com

Anticancer and Anti-proliferative Investigations

Derivatives of the pyrrole core are recognized for their significant anticancer and anti-proliferative properties. researchgate.netmdpi.com Research into this area has identified several mechanisms of action, including the inhibition of crucial enzymes and disruption of cellular processes essential for cancer cell growth and survival. researchgate.netnih.gov

A series of novel pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were designed and synthesized as potential dual inhibitors of tubulin and aromatase, two important targets in oncology. nih.gov Their anticancer activity was evaluated against a panel of 60 human cancer cell lines. Many of the synthesized compounds demonstrated potent growth inhibition. For instance, the parent compound of one series showed strong lethal effects against several cancer cell lines, including colon adenocarcinoma (HT29), melanoma (UACC-62), ovarian carcinoma (OVCAR-8), renal cell carcinoma (SN12C), and breast carcinoma (BT-549). nih.gov Another derivative, a single chloro-substituted compound, was identified as a potent tubulin inhibitor that also strongly inhibited aromatase and showed significant activity against the estrogen receptor-positive T47D breast cancer cell line. nih.gov

In a different study, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives were synthesized and screened for their antiproliferative activity against multiple human cancer cell lines. mdpi.com The results indicated that the nitrile group at position 2 of the pyrrole ring is crucial for their biological activity. Some of these compounds exhibited good to high selectivity indices when compared to the positive control, Cisplatin. mdpi.com

The development of new pyrrole derivatives continues to be a promising area of cancer research. Studies have shown that functionalized pyrrole scaffolds are key chemotypes for designing protein kinase inhibitors, which have excellent antiproliferative potential. mdpi.com The evaluation of new series of pyrrole derivatives has demonstrated dose- and time-dependent cytotoxic activity against various tumor cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cells. mdpi.com

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Derivative Class | Cancer Cell Line | Activity Metric | Reported Value (µM) | Reference |

|---|---|---|---|---|

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | HT29 colon adenocarcinoma | LC50 | 9.31 | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | UACC-62 melanoma | LC50 | 8.03 | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | OVCAR-8 ovarian carcinoma | LC50 | 6.55 | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | SN12C renal cell carcinoma | LC50 | 3.97 | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | BT-549 breast carcinoma | LC50 | 6.39 | nih.gov |

| Single Chloro-substituted Pyrrolyl-indole Hybrid | T47D breast cancer | IC50 | 2.4 | nih.gov |

| Ester Pyrrolyl-indole Hybrid | Aromatase Inhibition | IC50 | 0.018 | nih.gov |

Neuropharmacological Applications

The unique structure of this compound derivatives makes them promising candidates for addressing various neurological conditions. Their ability to modulate key signaling pathways and receptors in the central nervous system is a primary focus of current research.

The Keap1-Nrf2 (Kelch-like ECH-Associating Protein 1 - Nuclear Factor Erythroid 2-Related Factor 2) signaling pathway is a critical regulator of the cellular response to oxidative stress. rsc.orgnih.gov Under normal conditions, Keap1 targets Nrf2 for degradation. nih.govmsjonline.org However, under conditions of oxidative stress, such as that occurring during cerebral ischemia/reperfusion (I/R) injury, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. rsc.orgnih.gov

A specific derivative, 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid, has been investigated as a non-covalent inhibitor of the Keap1-Nrf2 interaction. rsc.org In a model of cerebral I/R injury, this compound demonstrated a significant therapeutic effect. It was shown to promote the translocation of Nrf2 from the cytoplasm to the nucleus in the affected tissue. rsc.org This action led to an increase in the production of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). rsc.org

Further research into 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives as Keap1-Nrf2 inhibitors has led to the development of compounds with high potency. nih.gov One such compound, identified through structure-activity relationship studies, exhibited a dissociation constant (KD2) of 42.2 nM against Keap1 and provided significant protection against lipopolysaccharide-induced injury in BEAS-2B cells by promoting Nrf2 nuclear translocation. nih.gov

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. nih.govwikipedia.org Positive allosteric modulators (PAMs) of AMPA receptors enhance receptor function only in the presence of the endogenous ligand, glutamate, which may offer a more subtle and potentially safer pharmacological profile compared to direct agonists. wikipedia.orgnih.gov

A novel class of highly potent AMPA receptor PAMs based on the this compound scaffold has been developed. nih.gov Specifically, the compound 3-biphenyl-4-yl-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid (LY2059346) was identified as a potent modulator. nih.gov Structure-activity relationship studies indicated that substitutions on the biphenyl (B1667301) ring significantly influenced potency. nih.gov These modulators are being investigated for their potential in treating cognitive disorders and depression. wikipedia.orgnih.gov

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govmdpi.com Pyrrole derivatives are being explored for their neuroprotective potential in these conditions.

In a cellular model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in PC12 cells, novel synthetic 1,5-diaryl pyrrole derivatives demonstrated neuroprotective effects. nih.gov These compounds were found to inhibit apoptosis by controlling lipid peroxidation and suppressing the COX-2/PGE2 pathway, suggesting their potential to prevent the progression of Parkinson's disease. nih.gov

For Alzheimer's disease, research has focused on multi-target agents. Novel pyrrole derivatives have been synthesized and evaluated for their ability to act as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes in Alzheimer's pathology. nih.gov Certain unsubstituted pyrrole-based valine-containing derivatives showed the best dual-inhibitory capacities. nih.gov Additionally, some of these compounds exhibited radical-scavenging properties, and in silico studies suggested they could cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov

Antidiabetic and Metabolic Regulation Studies

The pyrrole scaffold is also being investigated for its role in managing metabolic disorders such as diabetes. nih.gov Pyrrolidine (B122466) derivatives, which share a structural relationship, have been studied as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in the digestion of carbohydrates and subsequent absorption of glucose. nih.gov

In one study, a series of pyrrolidine derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov Structure-activity relationship studies revealed that the presence of electron-donating groups on the aryl amine portion of the molecule enhanced the inhibitory activity against both α-amylase and α-glucosidase. nih.gov For example, a derivative with a para-methoxy group showed significant inhibition of both enzymes. nih.gov

Furthermore, pyrraline (B118067), a compound containing a pyrrole-2-carboxaldehyde skeleton, is a known molecular marker for diabetes that is formed through the Maillard reaction between glucose and amino acids. nih.gov This highlights the relevance of the pyrrole structure in the biochemical processes associated with diabetes.

Table 2: Antidiabetic Activity of Selected Pyrrolidine Derivatives

| Derivative | Enzyme Target | Activity Metric | Reported Value (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative with p-OCH3 group (3g) | α-amylase | IC50 | 26.24 | nih.gov |

| Derivative with p-OCH3 group (3g) | α-glucosidase | IC50 | 18.04 | nih.gov |

| Derivative 3a | α-amylase | IC50 | 36.32 | nih.gov |

| Derivative 3a | α-glucosidase | IC50 | 47.19 | nih.gov |

Emerging Biological Applications

The versatility of the this compound scaffold suggests its potential in a variety of other therapeutic areas. The pyrrole ring is a constituent of compounds with reported anti-inflammatory, antiseptic, and antibacterial properties. researchgate.net The ongoing exploration of this chemical space is likely to uncover new biological activities and applications. For instance, the ability of certain pyrrole derivatives to modulate pathways like Keap1-Nrf2 has implications beyond I/R injury, including other conditions rooted in oxidative stress. nih.govnih.gov As synthetic methodologies become more advanced, the creation of diverse libraries of these derivatives will facilitate the screening for novel biological targets and therapeutic uses.

Role in Biological Marker Formation (e.g., Pyrraline):The available scientific evidence does not support a role for "this compound" in the formation of pyrraline. Research clearly defines pyrraline as a distinct chemical entity, specifically a 2-formyl-5-(hydroxymethyl)pyrrole derivative of lysine.nih.govIt is a well-known advanced glycation end product (AGE) that serves as a biomarker for diabetes and is formed through the Maillard reaction between sugars and lysine.nih.govresearchgate.net

The parent compound, pyrrole-2-carboxylic acid (which lacks the 5-ethyl group), has been identified as a biomarker, but for a different condition known as Hyperprolinemia type II. sdu.dkmdpi.com There is no indication in the literature that the 5-ethyl derivative is involved in this or in the formation of pyrraline.

Due to these findings, constructing a scientifically accurate and informative article that adheres to the user's strict outline and content requirements is not feasible. The foundational information connecting the specified compound to the requested biological activities does not appear to be present in the available body of research.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrrole 2 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature (e.g., Ethyl Group at C-5) on Bioactivity

The biological activity of pyrrole-2-carboxylic acid derivatives is highly sensitive to the type and position of substituents on the pyrrole (B145914) ring. The C-5 position, in particular, is a critical site for modification, where even small changes can lead to significant shifts in potency and target selectivity.

The introduction of small alkyl groups, such as a methyl or ethyl group, at the C-5 position generally influences the compound's electronic properties and steric profile. Alkyl groups are electron-donating, which can increase the electron density of the pyrrole ring and potentially enhance interactions with biological targets. nih.gov For instance, in the development of inhibitors for bacterial topoisomerases, the presence of a 5-methyl group on a 3,4-dichloro-1H-pyrrole-2-carboxamide scaffold was found to be a crucial element for binding to the enzyme's active site. researchgate.net Similarly, studies on other pyrrole-based compounds have shown that introducing a 3-ethyl group can lead to enhanced cytotoxicity in cancer cell lines. nih.gov

The ethyl group at the C-5 position of 5-ethyl-1H-pyrrole-2-carboxylic acid provides a balance of increased lipophilicity and modest steric bulk. This can improve membrane permeability and van der Waals interactions within a receptor's binding pocket without causing significant steric hindrance. The specific impact, however, is highly dependent on the biological target. In the design of inhibitors for mycobacterial MmpL3, it was found that while the pyrrole-2-carboxamide scaffold was key, the nature of the substituents determined the potency, with larger, bulky groups at certain positions increasing activity significantly. nih.gov This highlights that the effect of a C-5 ethyl group is context-dependent, contributing to a complex SAR profile that must be evaluated for each specific biological application.

Table 1: Impact of C-5 Substitution on Bioactivity of Pyrrole Derivatives This table is illustrative, based on general findings in the literature.

| Compound/Scaffold | C-5 Substituent | Observed Biological Effect | Reference |

| Dichloro-pyrrole-2-carboxamide | Methyl | Crucial for antibacterial activity against topoisomerases | researchgate.net |

| Phenylpyrroloquinolinone (PPyQ) | (3-Ethyl group) | Enhanced cytotoxic activity in cancer cells | nih.gov |

| Pyrrole-2-carboxamide | Varied Alkyl Groups | Bulky groups can significantly increase anti-TB activity | nih.gov |

Influence of Halogenation Patterns on Biological Efficacy

The strategic placement of halogen atoms on the pyrrole ring is a widely used medicinal chemistry tactic to enhance the biological efficacy of pyrrole-2-carboxylic acid derivatives. Halogenation can profoundly alter a molecule's properties by modifying its electronics, lipophilicity, and metabolic stability, as well as by enabling specific halogen bonding interactions with target proteins.

Research has consistently shown that halogen-substituted pyrrole-2-carboxamides are integral fragments in many bioactive natural products and synthetic anti-infective agents. nih.gov For example, the introduction of chlorine or bromine atoms at the C-3 and C-4 positions of the pyrrole ring is a key feature in several potent antibacterial compounds. mdpi.com In a series of pyrrolamide compounds developed as DNA gyrase inhibitors, a derivative featuring a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl core demonstrated exceptional potency, with an IC50 value below 5 nM and a minimum inhibitory concentration (MIC) of 0.03 µg/mL against Mycobacterium tuberculosis. nih.gov This underscores the beneficial role of di-halogenation in boosting biological activity.

The synthesis of these halogenated building blocks, such as 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, is a critical step in developing these advanced analogues. nih.gov The position and number of halogens create distinct patterns that fine-tune the molecule's interaction with its target. For instance, docking studies have confirmed that p-halogens on an associated anilide ring were favorable for both anti-tuberculosis activity and binding interactions with the mutant ENR enzyme in M. tuberculosis. nih.gov The process of halodecarboxylation, where a carboxylic acid is replaced by a halogen, is also a synthetically valuable method for creating specific regioisomers that might be inaccessible through direct halogenation. acs.org

Table 2: Effect of Halogenation on the Efficacy of Pyrrole Derivatives

| Compound/Scaffold | Halogenation Pattern | Biological Target/Activity | Key Finding | Reference |

| Pyrrolamide Derivative | 3-Bromo, 4-Chloro | DNA Gyrase (Antibacterial) | Substitution with two halogens was beneficial for potent inhibitory activity. | nih.gov |

| Dichloro-methyl-pyrrole-2-carboxamide | 3,4-Dichloro | Bacterial Topoisomerases (Antibacterial) | Crucial fragment for binding to the active site. | researchgate.net |

| Anilide-Pyrrole Complex | p-Halogens on anilide ring | ENR Enzyme (Anti-TB) | Halogen substitution was favorable for biological activity and target binding. | nih.gov |

Correlation Between Ester Moieties and Pharmacokinetic Properties

The conversion of the carboxylic acid group in pyrrole-2-carboxylic acids to various ester moieties is a common and effective strategy to modulate the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). The physicochemical characteristics of the ester group, particularly its size and lipophilicity, can significantly influence how the molecule behaves in a biological system. uc.pt

Esterification is primarily used to increase a compound's lipophilicity (fat solubility). A more lipophilic molecule can more easily cross cell membranes via passive diffusion, which can lead to improved oral bioavailability and better penetration of biological barriers like the blood-brain barrier. nih.gov Studies on phenolic acid derivatives have demonstrated a clear link between the length of the ester's alkyl chain and cytotoxic activity, which is partly attributed to the rate of incorporation into cells. uc.pt For example, propyl esters of certain phenolic acids showed higher cytotoxicity than the corresponding methyl (shorter chain) or octyl (longer chain) esters, suggesting an optimal lipophilicity for biological effect. uc.pt

This principle is applicable to pyrrole-2-carboxylic acid esters. An ethyl ester, as would be derived from this compound, serves as a prodrug form. In the body, the ester is often hydrolyzed by esterase enzymes to release the active carboxylic acid. frontiersin.org This can be advantageous for improving drug delivery to a target tissue. The synthesis of various alkyl 1H-pyrrole-2-carboxylates is well-established, allowing for the systematic exploration of these SARs. bohrium.com The choice of ester can therefore be tailored to achieve a desired pharmacokinetic profile, balancing the need for membrane permeability with adequate aqueous solubility and susceptibility to enzymatic cleavage.

Conformational Preferences and their Implications for Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For derivatives of this compound, the spatial arrangement of the pyrrole ring, the C-2 carboxylic acid (or ester), and the C-5 ethyl group dictates how the ligand fits into the binding site of a protein or enzyme. nih.gov

The orientation of the C-5 ethyl group also contributes to the molecule's shape and interactions. Docking studies of various pyrrole-based inhibitors have revealed that substituents fit into specific hydrophobic pockets within the target's binding site. nih.govnih.gov The ethyl group provides a hydrophobic surface that can engage in favorable van der Waals interactions. The rotational freedom around the bond connecting the ethyl group to the ring allows it to adopt an optimal position to maximize these interactions. Understanding these conformational preferences through computational modeling and experimental methods like X-ray crystallography is essential for designing ligands that complement the topology of their target binding site, thereby maximizing potency and selectivity. nih.gov

Scaffold Hopping and Rational Design in Medicinal Chemistry Optimization

The optimization of pyrrole-2-carboxylic acid derivatives often employs sophisticated medicinal chemistry strategies like rational design and scaffold hopping to develop novel compounds with improved therapeutic properties. researchgate.netniper.gov.in

Rational Design involves a structure-guided approach where knowledge of the biological target and existing ligand-receptor interactions is used to make purposeful chemical modifications. nih.gov For pyrrole-based compounds, this often begins with a "hit" compound identified from screening. nih.gov Researchers then systematically modify the pyrrole scaffold—for example, by altering substituents at the C-5 position, introducing different halogenation patterns, or changing the ester moiety—to enhance activity, improve selectivity, or optimize pharmacokinetic properties. nih.gov This process is frequently aided by computational docking studies that predict how a newly designed analogue will bind to its target, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.netnih.gov For example, a structure-guided design strategy was successfully used to develop novel pyrrole-2-carboxamide inhibitors of the mycobacterial protein MmpL3. nih.gov

Scaffold Hopping is a creative strategy used to identify structurally novel compounds by replacing the central core (the scaffold) of a known active molecule with a chemically different one, while preserving the key pharmacophoric features required for biological activity. niper.gov.innih.gov The pyrrole-2-carboxylic acid framework can itself serve as a novel scaffold. For instance, if a drug based on an indole (B1671886) or furan (B31954) ring shows promise but has poor metabolic stability, chemists might replace that core with a pyrrole ring to create a new chemical entity. This new molecule may retain the desired biological activity but have a different side-effect profile, improved pharmacokinetics, or a stronger intellectual property position. niper.gov.in This approach is valuable for navigating beyond existing patented chemical spaces and discovering new classes of drugs. nih.gov

Theoretical and Computational Chemistry Approaches in the Study of Pyrrole 2 Carboxylic Acids

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 5-ethyl-1H-pyrrole-2-carboxylic acid. These computational approaches allow for the precise determination of molecular geometries, conformational preferences, and the energetic landscape of the molecule.

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-311+G(d) Level)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying pyrrole (B145914) derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net The B3LYP functional combined with a triple-zeta basis set, such as 6-311+G(d) or the more extensive 6-311++G(d,p), is commonly employed to investigate the properties of these molecules. nih.govresearchgate.netresearchgate.netpensoft.net

For the parent compound, pyrrole-2-carboxylic acid (PCA), DFT calculations have been used to determine the molecular structure, vibrational frequencies, and binding energies of its dimers. researchgate.netacs.org These studies show that the pyrrole ring influences the π-electron delocalization and, consequently, the strength of hydrogen bonds. researchgate.net In the case of this compound, the addition of the ethyl group at the 5-position is expected to have a minor, yet predictable, effect on the geometry of the pyrrole ring and the carboxylic acid group. The primary influence of the ethyl group is through its electron-donating inductive effect, which can subtly alter the electron density distribution within the pyrrole ring. This, in turn, can modulate the acidity of the carboxylic acid and the proton-donating/accepting ability of the N-H group.

DFT calculations can be used to generate optimized geometries, predict spectroscopic signatures (like IR and NMR spectra), and calculate electronic properties such as frontier molecular orbital energies (HOMO and LUMO) and global reactivity descriptors. pensoft.net For instance, the calculated thermodynamic parameters can reveal whether the formation of a particular derivative is an exothermic and spontaneous reaction.

Table 1: Representative DFT-Calculated Properties for Pyrrole Derivatives

| Property | Description | Typical Calculated Values (for PCA) | Expected Influence of 5-ethyl group |

|---|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformer. | C=O bond length: ~1.22 Å; C-O bond length: ~1.35 Å | Minor changes in bond lengths and angles due to electronic effects. |

| Vibrational Frequencies | Frequencies of normal modes of vibration, useful for interpreting IR and Raman spectra. | ν(C=O): ~1750 cm⁻¹; ν(O-H): ~3500 cm⁻¹ (monomer) | Small shifts in vibrational frequencies. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | ~5-6 eV | A slight decrease in the HOMO-LUMO gap, potentially increasing reactivity. |

Ab Initio Methods (e.g., MP2 Calculations) for Conformational Analysis and Dimer Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and are often used to benchmark DFT results and to study systems where electron correlation is particularly important. researchgate.netnih.gov These methods have been applied to the conformational analysis of pyrrole-2-carboxylic acid and the energetics of its dimers. researchgate.netnih.gov

Studies on PCA reveal the existence of different conformers, primarily differing in the orientation of the carboxylic acid group relative to the pyrrole ring (s-cis and s-trans). researchgate.netnih.gov Ab initio calculations at the MP2/6-311++G(d,p) level have been instrumental in determining the relative stabilities of these conformers and the transition states connecting them. researchgate.netnih.gov The formation of cyclic dimers through hydrogen bonding is a key feature of carboxylic acids, and MP2 calculations have been used to compute the binding energies of these dimers with high accuracy. researchgate.netnih.gov For this compound, similar conformational isomers are expected. The ethyl group might slightly alter the energy difference between the conformers due to steric interactions, although this effect is likely to be small. The primary dimeric structures, involving hydrogen bonds between the carboxylic acid groups, will persist.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in the solid state is governed by intermolecular interactions, with hydrogen bonding playing a dominant role for pyrrole-2-carboxylic acids. researchgate.netuni-regensburg.de

Resonance-Assisted Hydrogen Bonds and π-Electron Delocalization

The hydrogen bonds in the dimers of pyrrole-2-carboxylic acids are often described as Resonance-Assisted Hydrogen Bonds (RAHBs). nih.govnih.gov This concept suggests that the hydrogen bond strength is enhanced by the delocalization of π-electrons through the conjugated system that includes the hydrogen bond. nih.govrsc.orgrsc.org In PCA dimers, the π-electron system of the pyrrole ring is conjugated with the carboxylic acid groups involved in the hydrogen bonding, which is believed to strengthen these interactions. researchgate.net Theoretical studies have shown that the delocalization energy term is a significant attractive contribution in these systems. nih.gov The presence of a 5-ethyl group in this compound would likely enhance the electron-donating nature of the pyrrole ring, which could, in turn, slightly increase the π-electron delocalization and potentially strengthen the resonance-assisted hydrogen bonds in its dimeric structures.

Graph Set Assignments and Crystal Packing Analysis

The analysis of hydrogen-bonding patterns in crystal structures is systematized using graph set theory. uni-regensburg.decam.ac.uk This notation provides a concise way to describe the motifs formed by hydrogen bonds, such as rings and chains. uni-regensburg.de For pyrrole-2-carboxylic acid, X-ray diffraction studies have revealed that molecules form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, which are described by the R²₂(8) graph set motif. nih.goviucr.org Additionally, N-H···O hydrogen bonds can link these dimers into chains, creating more complex networks. nih.gov For instance, in one crystalline form of PCA, these dimers are linked by another type of centrosymmetric dimer with an R²₂(10) motif. nih.gov

Table 2: Common Hydrogen Bond Motifs in Pyrrole-2-carboxylic Acids

| Graph Set | Description | Involved Groups |

|---|---|---|

| R²₂(8) | A ring formed by two molecules connected by two hydrogen bonds. | Carboxylic acid groups (O-H···O) |

| R²₂(10) | A ring formed by two molecules connected by two hydrogen bonds. | Carboxylic acid and pyrrole N-H groups (N-H···O) |

| C(n) | A chain of molecules connected by hydrogen bonds. | Can involve various donor and acceptor groups. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. vlifesciences.comnih.gov This method is crucial in drug discovery and for understanding the biological activity of molecules. Derivatives of pyrrole-2-carboxylic acid have been investigated as inhibitors of various enzymes. nih.govacs.org

In a molecular docking study, the this compound molecule would be placed into the binding site of a target protein, and its possible binding modes would be evaluated based on a scoring function that estimates the binding affinity. The pyrrole ring can participate in π-π stacking or hydrophobic interactions, while the carboxylic acid group is a potent hydrogen bond donor and acceptor. The N-H group of the pyrrole can also act as a hydrogen bond donor. The 5-ethyl group would primarily engage in hydrophobic interactions within a corresponding pocket of the binding site.

For example, in the context of inhibiting an enzyme like mycobacterial membrane protein large 3 (MmpL3), which is a target for anti-tuberculosis drugs, the pyrrole-2-carboxamide scaffold has been shown to be effective. nih.gov Docking studies of related compounds have revealed key hydrogen bonds with amino acid residues like Asp645 and Tyr646. nih.gov A docking simulation of this compound into such a target would help in predicting its potential inhibitory activity and in understanding the specific interactions that contribute to binding. The ethyl group's size and hydrophobicity would be critical in determining the goodness of fit within the enzyme's active site.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrrole-2-carboxylic acid |

| Aspartic acid |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationships (SAR) of pyrrole-2-carboxylic acid derivatives has been significantly advanced through the application of various computational chemistry techniques. These in silico methods provide profound insights into the molecular interactions governing the biological activity of these compounds, thereby guiding the rational design of more potent and selective agents. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in elucidating the complex interplay between the chemical structure of pyrrole-based compounds and their therapeutic effects.

A notable application of these methods is in the design of novel anti-inflammatory agents. For instance, a field-based quantitative structure-activity relationship (FB-QSAR) approach was employed to design new N-pyrrole carboxylic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. nih.govacs.org This methodology, combined with molecular docking studies, has offered valuable understanding of the anti-inflammatory activity and binding affinities of these compounds at the active sites of COX-1 and COX-2. nih.gov

The insights gained from such computational studies have facilitated the identification of pyrrole derivatives with potent inhibitory activity. For example, FB-QSAR guided the synthesis and identification of compounds that were potent COX-2 inhibitors, with some even surpassing the efficacy of established drugs. nih.govacs.org These computational models help to predict the biological activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

Molecular docking, another powerful computational tool, has been instrumental in understanding the binding modes of polysubstituted pyrrole compounds. nih.gov In a study focused on anti-tubulin agents, docking calculations were used to model the interaction of pyrrole derivatives within the colchicine (B1669291) binding site of tubulin. nih.gov These simulations, coupled with Hydropathic INTeraction (HINT) analyses, successfully represented the complex structures and binding modes of the inhibitors, showing a strong correlation between calculated and measured free energies of binding. nih.gov Such analyses are crucial for identifying the key intermolecular contacts that mediate binding and for rationalizing the observed SAR. nih.gov

Furthermore, molecular docking and molecular dynamics simulations have been applied to investigate the potential of pyrrole derivatives as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and α-glycosidase. nih.govresearchgate.net These studies help in predicting the drug-likeness and pharmacokinetic properties of the compounds, highlighting their potential for further structural modifications to enhance their inhibitory activities. nih.govresearchgate.net

The table below summarizes findings from a computational study on pyrrolone antimalarials, which highlights the impact of substitutions on the pyrrole ring on biological activity. nih.gov Although not specific to this compound, these findings provide valuable general SAR insights for related pyrrole structures.

Table 1: Structure-Activity Relationship of Pyrrole Ring Modifications in Pyrrolone Antimalarials

| Modification on Pyrrole Ring | Effect on Activity | Fold Change in Activity |

| Removal of methyl substituents | Significant loss | ~20–25-fold decrease |

| Replacement of methyl with ethyl | No significant effect | - |

| Replacement of pyrrole with other heterocycles (imidazole, pyrazole, etc.) | Significant loss | ~20–1000-fold decrease |

In another example, a study on novel pyrrole derivatives and their cinnamic hybrids as dual COX-2/LOX inhibitors demonstrated the influence of different substituents on their biological activity. mdpi.com The table below illustrates the effect of varying substituents on the anti-COX-2 activity.

Table 2: Anti-COX-2 Inhibitory Activity of Substituted Pyrrole Derivatives

| Compound | Substituent (Ar¹) | Substituent (Ar²) | % Inhibition at 100 μM or IC₅₀ (μM) |

| 2 | 4-chlorophenyl | - | 17% |

| 3 | thienyl | - | 12% |

| 5 | - | 4-chlorophenyl | 0.55 |

| 6 | 4-chlorophenyl | - | 7.0 |

| 7 | thienyl | - | 7.2 |

| 8 | - | phenyl | 6 |

These examples underscore the power of computational approaches in dissecting the SAR of pyrrole-2-carboxylic acid derivatives. By providing a molecular-level understanding of their interactions with biological targets, these methods are indispensable for the continued development of this important class of compounds.

Advanced Characterization and Experimental Methodologies in Research on Pyrrole 2 Carboxylic Acid Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of novel compounds. This section details the key spectroscopic techniques used to characterize 5-ethyl-1H-pyrrole-2-carboxylic acid.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of bonds. acs.org For this compound, the IR spectrum is expected to show characteristic absorption bands. A very broad peak between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. pressbooks.pub The C=O stretching vibration of the carbonyl group would appear as a strong, sharp peak around 1680-1710 cm⁻¹. pressbooks.pubresearchgate.net The N-H stretch of the pyrrole (B145914) ring is anticipated in the region of 3200-3400 cm⁻¹. Vibrations associated with the C-H bonds of the ethyl group and the pyrrole ring, as well as C-C and C-N stretching vibrations, would also be present in the fingerprint region (below 1500 cm⁻¹). nih.govnist.govchemicalbook.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the pyrrole ring would be a prominent feature in the Raman spectrum.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Pyrrole N-H | Stretching | 3200-3400 | Medium |

| Alkyl C-H | Stretching | 2850-2960 | Medium |

| Carboxylic Acid C=O | Stretching | 1680-1710 | Strong, Sharp |

| Pyrrole Ring C=C | Stretching | ~1550 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₇H₉NO₂), the molecular weight is 139.15 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 139.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). Additionally, fragmentation of the ethyl group at the 5-position would likely be observed, such as the loss of a methyl radical (-CH₃, 15 amu) or an ethyl radical (-CH₂CH₃, 29 amu). These characteristic fragmentation patterns provide confirmatory evidence for the structure of the compound. nih.gov

Crystallographic Analysis for Solid-State Structural Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule in the solid state.

Single-Crystal X-ray Diffraction

While no specific single-crystal X-ray diffraction data for this compound has been reported, analysis of closely related structures provides valuable insights. For instance, the crystal structure of ethyl 5-methyl-1H-pyrrole-2-carboxylate reveals that the non-hydrogen atoms of the molecule are nearly coplanar. nih.gov In the solid state, these molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. nih.gov It is highly probable that this compound would also form similar dimeric structures in the solid state, driven by hydrogen bonding between the carboxylic acid groups and the pyrrole N-H groups. researchgate.net The determination of the crystal structure of the title compound would definitively confirm its bond lengths, bond angles, and intermolecular interactions. rsc.org

In Vitro Biological Assay Systems for Activity Screening

The pyrrole scaffold is a common motif in biologically active compounds, and derivatives of pyrrole-2-carboxylic acid have been investigated for a range of therapeutic applications. rjptonline.orgnih.govraijmr.com Although specific in vitro biological assay data for this compound is not available in the reviewed literature, the general class of pyrrole derivatives has shown significant promise in various screening systems.

Numerous studies have demonstrated the antibacterial, antifungal, anticancer, and anti-inflammatory properties of substituted pyrroles. nih.govraijmr.comnih.govmdpi.com For example, various pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov Other studies have highlighted the cytotoxic activity of novel pyrrole derivatives against human cancer cell lines, such as colon, breast, and ovarian cancer cells. nih.govresearchgate.net

Given these precedents, this compound would be a candidate for inclusion in a variety of in vitro biological assay systems. These could include antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi, as well as cytotoxicity assays against various cancer cell lines to determine its potential as an anticancer agent. The results of such screenings would be the first step in elucidating the specific biological activity profile of this compound.

In Vivo Pharmacological Models for Efficacy and Mechanism Studies

A thorough search of scientific databases yields no specific in vivo pharmacological studies for this compound. Research on structurally related but more complex derivatives, such as 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid, has been conducted in models of cerebral ischemia/reperfusion injury. These studies on analogous compounds suggest that the pyrrole-2-carboxylic acid scaffold is of interest for in vivo investigation. However, efficacy and mechanism of action data for this compound itself are not currently available.

Microscopic and Gene Expression Analyses in Biological Contexts

Detailed microscopic and gene expression analyses are critical for elucidating the cellular and molecular mechanisms of a compound. For this compound, there is a notable absence of such investigations in the published literature.

Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM)

There are no available research articles that have utilized Scanning Electron Microscopy (SEM) or Confocal Laser Scanning Microscopy (CLSM) to study the effects of this compound. While these techniques have been employed to examine the impact of other pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid, on bacterial biofilm architecture, no such visual data exists for this compound.

Real-time Quantitative PCR (RT-qPCR) for Gene Expression Profiling

An examination of the literature reveals no studies that have used Real-time Quantitative PCR (RT-qPCR) to profile changes in gene expression following treatment with this compound. Consequently, there is no data on the molecular pathways that might be modulated by this specific compound.

Future Directions and Emerging Research Opportunities for 5 Ethyl 1h Pyrrole 2 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of green chemistry is driving the search for more environmentally benign and efficient methods for synthesizing core chemical structures. For pyrrole-2-carboxylic acid (PCA) and its derivatives, research is moving beyond traditional multi-step syntheses that often rely on harsh reagents.

A significant future direction lies in the utilization of bio-based feedstocks. Recent studies have demonstrated the feasibility of synthesizing PCA from substrates derived from cellulose (B213188) and chitin, such as D-glucosamine and pyruvic acid. researchgate.netcam.ac.uk An automated route search and subsequent optimization led to a 50% yield of PCA, showcasing a viable path from renewable biomass to a valuable platform chemical. researchgate.netcam.ac.uk Adapting this methodology for the synthesis of 5-ethyl-1H-pyrrole-2-carboxylic acid could provide a sustainable and cost-effective production route.

Furthermore, enzymatic synthesis presents a highly specific and sustainable alternative. The UbiD enzyme family, for instance, can catalyze the reversible carboxylation of aromatic compounds. mdpi.com Researchers have shown that coupling a UbiD-family decarboxylase with a carboxylic acid reductase (CAR) can overcome thermodynamic barriers to achieve C-H activation and carboxylation at ambient conditions. mdpi.com Applying such a biocatalytic system to an ethyl-substituted pyrrole (B145914) precursor could enable a direct and green synthesis of the target acid.

Table 1: Comparison of Synthetic Approaches for Pyrrole-2-Carboxylic Acid Scaffolds

| Synthetic Approach | Precursors | Key Features | Potential for this compound |

|---|---|---|---|

| Traditional Synthesis | Various simple organic molecules | Multi-step; may use organometallic reagents. orgsyn.org | Established but potentially less sustainable. |

| Bio-based Synthesis | D-glucosamine, Pyruvic Acid (from Cellulose/Chitin) researchgate.netcam.ac.uk | Utilizes renewable feedstocks; improved sustainability. researchgate.netcam.ac.uk | High: adaptable for producing the 5-ethyl derivative from bio-sources. |

| Enzymatic Synthesis | Pyrrole, CO2 mdpi.com | High specificity; ambient temperature/pressure; green reagents. mdpi.com | High: could enable direct carboxylation of an ethyl-pyrrole precursor. |

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The 5-substituted-1H-pyrrole-2-carboxylic acid scaffold has proven to be a fertile ground for developing potent and selective therapeutic agents. A prime example is the recent development of 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction, a key pathway in regulating oxidative stress. nih.gov

In this research, an initial screening hit (compound 3) with a modest dissociation constant (KD) was systematically optimized. nih.gov Through a strategy of scaffold hopping and detailed structure-activity relationship (SAR) studies, researchers developed a highly potent analogue (compound 19). nih.gov This demonstrates a clear pathway for enhancing the biological activity of this class of compounds.

Future research on this compound could follow a similar trajectory. By using the 5-ethyl variant as a starting point, medicinal chemists can explore how this specific alkyl substitution influences binding affinity and selectivity for various biological targets. Systematic modification of other positions on the pyrrole ring could lead to the discovery of next-generation analogues with enhanced therapeutic profiles.

Table 2: Potency Enhancement of a 5-Substituted-1H-pyrrole-2-carboxylic Acid Analogue

| Compound | Substitution at C5 | Target | Dissociation Constant (KD2) | Fold Improvement |

|---|---|---|---|---|

| Initial Hit (Compound 3) | Phenyl | Keap1 | 5090 nM nih.gov | 1x |

| Optimized Analogue (Compound 19) | Phenyl | Keap1 | 42.2 nM nih.gov | ~120x |

Application of the Scaffold in Polyfunctional Heterocycle Libraries for Drug Discovery

The structural core of this compound is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening. The pyrrole ring is amenable to substitution at multiple positions, allowing for the creation of a wide array of functionally and sterically distinct molecules.

Research into practical syntheses of halogen-doped pyrrole building blocks highlights a key strategy in this area. nih.gov For example, the development of efficient methods to produce fluoro-substituted pyrrole carboxylates provides building blocks that can be used to introduce fluorine, a valuable element in drug design for its ability to modulate metabolic stability and binding affinity. nih.gov

Future efforts could focus on using this compound as a central scaffold in combinatorial chemistry. By reacting the carboxylic acid group to form amides or esters and by functionalizing the ring's C3 and C4 positions, vast libraries of novel, polyfunctional heterocycles can be generated. These libraries are critical resources for screening against new and challenging biological targets, accelerating the pace of drug discovery.

In-depth Target Identification and Validation for Therapeutic Development

While a compound's potency is crucial, understanding its precise mechanism of action is essential for therapeutic development. Future research must go beyond initial screening hits to rigorously identify and validate the biological targets of novel this compound analogues.

The work on Keap1-Nrf2 inhibitors again provides a valuable blueprint. After identifying a potent compound, the researchers conducted further experiments to validate its biological effect. They demonstrated that the compound protected cells from injury and promoted the translocation of the Nrf2 protein to the nucleus, which in turn upregulated the expression of protective downstream genes like HO-1 and NQO1. nih.gov

For new derivatives of this compound, a similar multi-faceted approach to target validation will be necessary. This includes:

Biochemical Assays: To confirm direct binding to the intended target protein.

Cell-Based Assays: To measure the compound's effect on cellular pathways and functions.

Proteomics and Transcriptomics: To identify on-target and potential off-target effects across the entire proteome or transcriptome.

This in-depth validation ensures that a promising compound has a clear and therapeutically relevant mechanism of action, which is a prerequisite for further development.

Advancements in Integrated Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work has revolutionized rational drug design. Future development of this compound derivatives will increasingly rely on this integrated approach.

Computational tools are already being used to accelerate the discovery of synthetic pathways. Automated route-finding programs can analyze vast reaction databases to propose novel and efficient ways to build complex molecules from simple or bio-based feedstocks. researchgate.net

In the realm of drug design, molecular modeling techniques such as docking and molecular dynamics simulations can predict how different analogues of this compound will bind to a target protein. This allows chemists to prioritize the synthesis of compounds that are most likely to be active. Furthermore, predictive models for physicochemical properties, such as those available in databases like PubChem which list predicted Collision Cross Section (CCS) values, can help in the early stages of characterization and design. uni.lu

An integrated workflow where computational predictions guide experimental synthesis and testing creates a rapid and efficient feedback loop. This cycle of design, synthesis, and testing, powered by both computational and experimental insights, will be instrumental in rationally designing the next generation of therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended techniques for structural characterization of 5-ethyl-1H-pyrrole-2-carboxylic acid, and how do intermolecular interactions influence its crystallinity?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is optimal for resolving its hydrogen-bonding network. As demonstrated for 1H-pyrrole-2-carboxylic acid (), the carboxylic acid group forms centrosymmetric dimers via N–H⋯O and O–H⋯O interactions, which stabilize the crystal lattice. For this compound, prioritize slow evaporation in ethanol/ethyl acetate mixtures to grow high-quality crystals. Pair XRD with H/C NMR and FTIR to confirm substituent placement and hydrogen-bonding motifs.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?